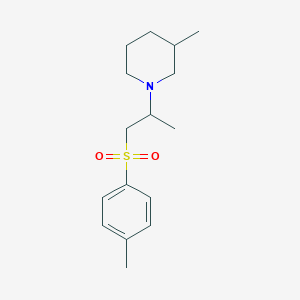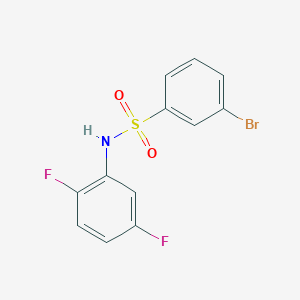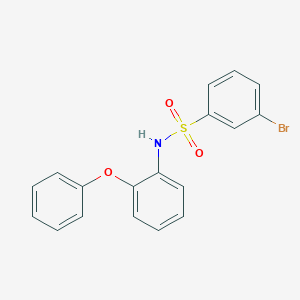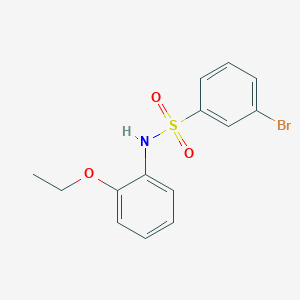
4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone, also known as MPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPS belongs to the class of compounds known as sulfones and has been found to exhibit several unique properties that make it a valuable tool in various areas of research.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its anticonvulsant and neuroprotective properties. This compound has also been found to reduce oxidative stress and inflammation, which may further contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone in lab experiments is its potent inhibitory effects on enzymes involved in the metabolism of neurotransmitters. This makes it a valuable tool for studying the role of these enzymes in various neurological disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone. One area of interest is the potential use of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to determine the safety and efficacy of this compound in these conditions. Another area of interest is the development of new analogs of this compound with improved properties, such as increased potency and reduced toxicity. Overall, the research on this compound has the potential to lead to the development of new treatments for a range of neurological disorders.
Méthodes De Synthèse
The synthesis of 4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone involves the reaction of 4-methylphenyl magnesium bromide with 2-(3-methyl-1-piperidinyl)propyl sulfone. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of several enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H25NO2S |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-methyl-1-[1-(4-methylphenyl)sulfonylpropan-2-yl]piperidine |
InChI |
InChI=1S/C16H25NO2S/c1-13-6-8-16(9-7-13)20(18,19)12-15(3)17-10-4-5-14(2)11-17/h6-9,14-15H,4-5,10-12H2,1-3H3 |
Clé InChI |
JBXDCVZZZNLFSO-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(C)CS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CC1CCCN(C1)C(C)CS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)






![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)



